molecular formula C19H15N5O2 B5205353 N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide

N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5205353
M. Wt: 345.4 g/mol
InChI Key: SCLWQJQKKBOXRE-UHFFFAOYSA-N
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Description

N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylfuran moiety, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylfuran Moiety: The phenylfuran ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling with Benzamide: The final step involves coupling the phenylfuran-tetrazole intermediate with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The phenylfuran moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazoles.

Scientific Research Applications

N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit sirtuin 2 (SIRT2), a member of the sirtuin family of enzymes . This inhibition occurs through binding to the enzyme’s active site, thereby preventing its deacetylase activity. The compound’s structure allows it to fit well within the hydrophobic pocket of SIRT2, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide stands out due to its combination of a phenylfuran moiety, a tetrazole ring, and a benzamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-19(15-6-8-16(9-7-15)24-13-21-22-23-24)20-12-17-10-11-18(26-17)14-4-2-1-3-5-14/h1-11,13H,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLWQJQKKBOXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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